4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride
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Overview
Description
4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound that features a piperidine ring fused with an oxazolidinone moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and oxazolidinone structures in the molecule provides it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with carbonyl compounds under controlled conditions. For instance, the reaction of piperidine-4-carboxylic acid with ethylene carbonate can yield the desired oxazolidinone ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts, such as rhodium or iridium complexes, can enhance the efficiency of the cyclization process . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperidine derivatives: Such as 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl.
Oxazolidinone derivatives: Such as linezolid and tedizolid.
Uniqueness: 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride stands out due to its combined piperidine and oxazolidinone structures, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, particularly in drug development and material science .
Properties
IUPAC Name |
4-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8-10-7(5-12-8)6-1-3-9-4-2-6;/h6-7,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGADBQJPNPZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2COC(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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